molecular formula C26H40N2O2 B14309971 5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine CAS No. 116229-45-9

5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine

Cat. No.: B14309971
CAS No.: 116229-45-9
M. Wt: 412.6 g/mol
InChI Key: ULSFYRXAIYTYKR-UHFFFAOYSA-N
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Description

5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a decyl chain and a phenyl group substituted with propoxypropoxy groups, making it a unique and versatile molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate under ZnCl₂ catalysis . Another approach involves the use of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal in a metal- and solvent-free environment .

Industrial Production Methods

Industrial production of pyrimidine derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine stands out due to its unique combination of a decyl chain and propoxypropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

CAS No.

116229-45-9

Molecular Formula

C26H40N2O2

Molecular Weight

412.6 g/mol

IUPAC Name

5-decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine

InChI

InChI=1S/C26H40N2O2/c1-4-6-7-8-9-10-11-12-13-23-19-27-26(28-20-23)24-14-16-25(17-15-24)30-21-22(3)29-18-5-2/h14-17,19-20,22H,4-13,18,21H2,1-3H3

InChI Key

ULSFYRXAIYTYKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC(C)OCCC

Origin of Product

United States

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